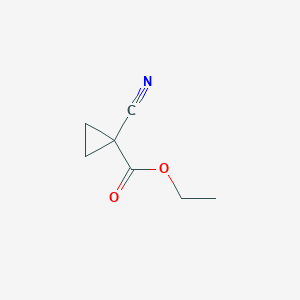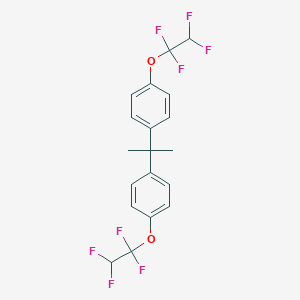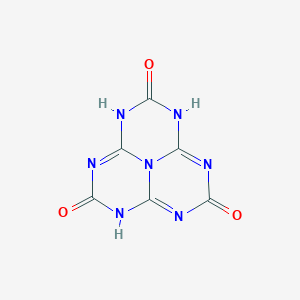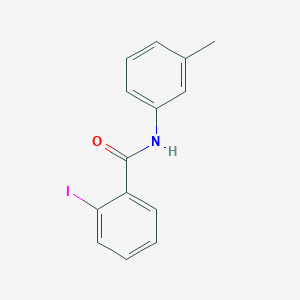
4-Bromobutyronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobutyronitrile is an organic compound with the linear formula Br(CH2)3CN . It is a colorless to yellow liquid and is used as a precursor for the preparation of cylopropyl cyanide . Its derivative, 4-Bromo-2,2-Diphenyl Butyronitrile, is used as an intermediate for loperamide .
Synthesis Analysis
This compound is used as a precursor for the preparation of cylopropyl cyanide . Its derivative, 4-Bromo-2,2-Diphenyl Butyronitrile, is used as an intermediate for loperamide .Molecular Structure Analysis
The molecular formula of this compound is C4H6BrN . The molecular weight is 148.00 g/mol . The structure of the molecule can be represented as Br(CH2)3CN .Chemical Reactions Analysis
This compound is used as a precursor for the preparation of cylopropyl cyanide . Its derivative, 4-Bromo-2,2-Diphenyl Butyronitrile, is used as an intermediate for loperamide .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.478 (lit.) . The boiling point is 205 °C (lit.) and the density is 1.489 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds :
- 4-Bromobutyronitrile is utilized in the synthesis of carbothioamide, an intermediate in many biologically active compounds like febuxostat, demonstrating its importance in medicinal chemistry (Wang et al., 2016).
Electrochemical Studies :
- The electrochemical oxidation of derivatives of bromoaniline, including 4-bromoaniline, was investigated, showcasing this compound’s role in understanding and developing electrochemical processes (Kádár et al., 2001).
Herbicide Resistance in Agriculture :
- In agricultural research, this compound derivatives are used to develop herbicide resistance in transgenic plants, indicating its application in improving crop resilience (Stalker et al., 1988).
Environmental Health Studies :
- Studies have investigated the exposure of rural residents to Bromoxynil (a derivative of this compound), contributing to understanding the environmental health impacts of herbicides (Semchuk et al., 2004).
Biomedical and Environmental Applications :
- This compound-modified Polyethyleneimine (PEI) microgels have been synthesized for various biomedical and environmental applications, highlighting its role in nanotechnology and materials science (Sahiner et al., 2015).
Photovoltaic Devices :
- This compound derivatives are used as processing additives to control the phase separation and purity of organic photovoltaic devices, demonstrating its application in renewable energy research (Liu et al., 2012).
Anaerobic Biodegradation :
- The anaerobic biodegradability of bromoxynil, a derivative, has been examined under various conditions, providing insights into the environmental fate of such compounds (Knight et al., 2003).
Spectroscopic Investigations :
- Detailed spectroscopic investigations of 4-Bromo-3-methylbenzonitrile have been conducted to understand its electronic structure and vibrational properties, indicating its role in fundamental chemical research (Shajikumar & Raman, 2018).
Safety and Hazards
4-Bromobutyronitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and respiratory irritation . The flash point is 103 °C (closed cup) .
Propriétés
Numéro CAS |
1253-67-4 |
|---|---|
Formule moléculaire |
C24H33NO5 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
N-[2-(hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |
InChI |
InChI=1S/C24H33NO5/c1-6-13-25(16-24(7-2,17-26)19-11-9-8-10-12-19)23(27)18-14-20(28-3)22(30-5)21(15-18)29-4/h8-12,14-15,26H,6-7,13,16-17H2,1-5H3 |
Clé InChI |
CNBMGHRDCCWIOB-UHFFFAOYSA-N |
SMILES |
C(CC#N)CBr |
SMILES canonique |
CCCN(CC(CC)(CO)C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Point d'ébullition |
206.0 °C |
Autres numéros CAS |
5332-06-9 |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
N-[2-(Hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)